(3-Methyl-4-(piperidin-1-yl)phenyl)(phenyl)methanone
Description
(3-Methyl-4-(piperidin-1-yl)phenyl)(phenyl)methanone is a benzophenone derivative featuring a piperidine ring substituted at the para-position of the phenyl group and a methyl group at the meta-position. This compound’s structure combines aromatic and aliphatic moieties, making it a versatile scaffold for pharmacological applications. The piperidine ring enhances solubility and binding affinity to biological targets, while the methyl group influences steric and electronic properties.
Properties
IUPAC Name |
(3-methyl-4-piperidin-1-ylphenyl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-15-14-17(19(21)16-8-4-2-5-9-16)10-11-18(15)20-12-6-3-7-13-20/h2,4-5,8-11,14H,3,6-7,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNYDISOIIKOMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-4-(piperidin-1-yl)phenyl)(phenyl)methanone typically involves the reaction of 3-methylbenzophenone with piperidine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods: In industrial settings, the production of (3-Methyl-4-(piperidin-1-yl)phenyl)(phenyl)methanone may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: (3-Methyl-4-(piperidin-1-yl)phenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed for substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Antiviral Properties
Research indicates that compounds similar to (3-Methyl-4-(piperidin-1-yl)phenyl)(phenyl)methanone exhibit antiviral activity. A study involving piperidine derivatives found that certain analogs were effective inhibitors against the Ebola virus, demonstrating significant potency with EC50 values below 100 nM . This highlights the potential of this compound class in developing antiviral therapies.
Cannabinoid Receptor Modulation
Another area of application is the modulation of cannabinoid receptors. Compounds with similar structures have been shown to interact with CB1 and CB2 receptors, influencing nitric oxide production in endothelial cells. This suggests a role in cardiovascular health and potential therapeutic benefits for conditions related to endothelial dysfunction .
Dopamine Transporter Inhibition
(3-Methyl-4-(piperidin-1-yl)phenyl)(phenyl)methanone has been explored for its activity as a dopamine transporter reuptake inhibitor. This property is particularly relevant in the context of treating cocaine addiction, where compounds that can modulate dopamine levels without producing severe side effects are sought after. Research has indicated that modifications to piperidine derivatives can yield high-affinity analogs with reduced adverse effects compared to traditional stimulants .
Case Study: Anticandidal Activity
A recent study evaluated various piperidine derivatives for their anticandidal properties against Candida species. The findings revealed that certain modifications to the piperidine ring could enhance efficacy against resistant strains, suggesting that (3-Methyl-4-(piperidin-1-yl)phenyl)(phenyl)methanone and its analogs could be developed into effective antifungal agents .
Case Study: Autoimmune Disease Treatment
Patented compounds related to (3-Methyl-4-(piperidin-1-yl)phenyl)(phenyl)methanone have been proposed as modulators for ROR-gamma, a nuclear receptor involved in autoimmune responses. These compounds showed promise in preclinical models for treating autoimmune diseases, indicating their potential as therapeutic agents .
Summary of Findings
Mechanism of Action
The mechanism of action of (3-Methyl-4-(piperidin-1-yl)phenyl)(phenyl)methanone involves its interaction with specific molecular targets. The piperidinyl group enhances its binding affinity to certain receptors or enzymes, leading to desired biological effects. The compound may modulate signaling pathways or inhibit specific enzymes, contributing to its therapeutic potential .
Comparison with Similar Compounds
Halogen-Substituted Phenyl Piperidinyl Methanones
Key Compounds :
- 4-Fluoro phenyl(4-methyl piperidin-1-yl)methanone
- 4-Chloro phenyl(4-methyl piperidin-1-yl)methanone
Comparison :
A 2023 study compared these halogenated derivatives for optical, antimicrobial, and antioxidant activities :
| Property | 4-Fluoro Derivative | 4-Chloro Derivative |
|---|---|---|
| Antimicrobial Activity (MIC against E. coli) | 12.5 µg/mL | 25 µg/mL |
| Antioxidant Capacity (DPPH assay, IC50) | 48.2 µM | 32.7 µM |
| Solubility (in DMSO) | 18.3 mg/mL | 14.9 mg/mL |
The 4-fluoro derivative exhibited superior antimicrobial efficacy, likely due to fluorine’s electronegativity enhancing membrane penetration. Conversely, the 4-chloro compound showed higher antioxidant activity, attributed to chlorine’s radical-stabilizing effects.
Piperidinyl Methanones with Sulfonyl and Pyrimidine Moieties
Key Compound :
- {6-[4-Chloro-2-(trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl}[4-(substituted sulfonyl)piperazin-1-yl]methanone
Comparison :
This compound () incorporates a sulfonyl-piperazine ring and a trifluoromethylpyrimidine group. Unlike the target compound’s piperidine ring, the sulfonyl group increases polarity, improving water solubility but reducing blood-brain barrier permeability. The trifluoromethyl group enhances metabolic stability compared to the methyl group in the target compound .
Lipophilic Substituents in Antitubercular Piperidinyl Methanones
Key Compounds :
- (4-(4-(t-Butyl)phenyl)piperidin-1-yl)(cyclohexyl)methanone (4PP-6)
- Cyclohexyl(4-phenylpiperidin-1-yl)methanone (4PP-10)
Comparison: These Mycobacterium tuberculosis inhibitors () feature bulky lipophilic groups (e.g., t-butyl, cyclohexyl), which enhance membrane permeability.
| Compound | LogP | MIC (Mtb, µg/mL) |
|---|---|---|
| 4PP-6 | 5.2 | 1.8 |
| 4PP-10 | 4.9 | 2.4 |
| Target Compound | ~3.5 (estimated) | N/A |
Piperidinyl Methanones with Extended Alkyl Chains
Key Compound :
- Phenyl (2-((5-(piperidin-1-yl)pentyl)oxy)phenyl)methanone
Comparison :
The pentyloxy chain in this derivative () extends the molecule’s half-life by reducing renal clearance. However, the target compound’s compact structure may offer better oral bioavailability due to lower molecular weight (MW: ~335 g/mol vs. ~450 g/mol for the pentyloxy analog) .
Hydrophilic and Stereochemical Modifications
Key Compounds :
- (4-(Hydroxymethyl)piperidin-1-yl)methanone derivatives
- (R)-(3-Hydroxypiperidin-1-yl)methanone derivatives
Comparison :
The hydroxymethyl group () increases solubility (e.g., 22.1 mg/mL in water) compared to the target compound’s methyl group. Stereochemistry also plays a role: the (R)-configured 3-hydroxypiperidine derivative () showed 3-fold higher serotonin receptor binding affinity than its (S)-isomer .
Electron-Withdrawing Substituents
Key Compound :
- (3-Methylpiperidin-1-yl)(1-tosylpiperidin-4-yl)methanone
Comparison : The tosyl group () introduces strong electron-withdrawing effects, reducing the piperidine ring’s basicity (pKa ~6.5 vs. ~8.9 for the target compound). This alters reactivity in nucleophilic environments .
Biological Activity
(3-Methyl-4-(piperidin-1-yl)phenyl)(phenyl)methanone, commonly referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its pharmacological properties, including its mechanisms of action, structure-activity relationships (SAR), and therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine ring linked to a phenyl group and a ketone moiety, which are critical for its biological activity. The structural formula can be represented as follows:
This structure suggests potential interactions with various biological targets, particularly in the central nervous system (CNS) and as an antibacterial agent.
Antimicrobial Activity
Research indicates that piperidine derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of related compounds against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 2.7 to 6.3 µM for structurally similar compounds . The SAR studies suggest that modifications to the phenyl and piperidine moieties can enhance antimicrobial potency while improving physicochemical properties.
| Compound | MIC (µM) | Structural Modifications |
|---|---|---|
| 4PP-1 | 6.3 | Base compound |
| 4PP-2 | 2.0 | 4-(p-tert-butylphenyl) |
| 4PP-31 | 2.7 | Various substitutions |
Cholinergic Activity
The compound has been investigated for its cholinergic activity, particularly in relation to Alzheimer's disease treatment. It has shown affinity for histamine H3 receptors and inhibition of butyrylcholinesterase (BuChE), which is crucial for enhancing cholinergic transmission . The most potent derivatives exhibited Ki values in the nanomolar range, indicating strong receptor binding capabilities.
| Compound | Ki (nM) | IC50 (BuChE) |
|---|---|---|
| Compound 6 | 8 | 172 |
Neuroprotective Effects
In addition to its cholinergic activity, the compound's neuroprotective effects have been explored in models of neurodegeneration. It demonstrated the ability to protect dopaminergic neurons derived from induced pluripotent stem cells (iPSCs), suggesting potential applications in treating neuropsychiatric disorders .
Case Study 1: Antimicrobial Efficacy
A series of benzophenone derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Among these, compounds structurally related to (3-Methyl-4-(piperidin-1-yl)phenyl)(phenyl)methanone showed promising results, particularly in their ability to inhibit bacterial growth at low concentrations.
Case Study 2: Alzheimer’s Disease Model
In a preclinical model of Alzheimer's disease, derivatives with similar structures were tested for their effects on cognitive function. The results indicated that compounds with high affinity for cholinergic receptors improved memory retention in animal models, supporting their potential as therapeutic agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
